BenchChemオンラインストアへようこそ!

2-amino-N-(prop-2-yn-1-yl)benzamide

VAP-1 inhibitor SSAO enzymatic assay

Choose 2-amino-N-(prop-2-yn-1-yl)benzamide for its unmatched potency and selectivity as a VAP-1/SSAO inhibitor. Unlike generic benzamides, this compound's ortho-amino and propargylamine motif deliver IC50 values of 32 nM (human) and 9.80 nM (rat)—enabling lower doses and reduced off-target effects in diabetic nephropathy, fibrosis, and oncology models. Its propargyl handle facilitates click chemistry for probe development. With ≥95% purity and a validated pharmacological track record, it is the cost-effective, reproducible choice for translational research. Request a quote today.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 4943-83-3
Cat. No. B1273827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(prop-2-yn-1-yl)benzamide
CAS4943-83-3
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC#CCNC(=O)C1=CC=CC=C1N
InChIInChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13)
InChIKeyPTBKEYHFNHZYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(prop-2-yn-1-yl)benzamide (CAS 4943-83-3): A Propargyl-Functionalized Benzamide for VAP-1/SSAO Research and Targeted Synthesis


2-Amino-N-(prop-2-yn-1-yl)benzamide (CAS 4943-83-3) is a benzamide derivative distinguished by a propargylamine moiety that imparts potent and selective inhibition of vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO) [1]. The compound has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol . It is commercially available as a research-grade chemical with a purity of ≥95% and a melting point of 100–101 °C, and it serves as both a validated pharmacological tool and a versatile building block for medicinal chemistry .

Why 2-Amino-N-(prop-2-yn-1-yl)benzamide Cannot Be Readily Substituted by Other Benzamide or Propargyl Analogs


Within the benzamide class, even minor structural modifications precipitate substantial shifts in biological activity and target engagement. Structure-activity relationship (SAR) studies demonstrate that the ortho-amino group and the propargyl substituent are critical for high-affinity VAP-1 inhibition; replacement with alkyl or benzyl groups can reduce potency by up to 10-fold [1]. Moreover, the precise substitution pattern on the benzamide ring dictates selectivity over other amine oxidases, as evidenced by the >500-fold selectivity window observed for optimized VAP-1 inhibitors [2]. Consequently, generic interchange with other benzamide derivatives—even those bearing a propargyl motif—risks substantial loss of target engagement, altered species-dependent activity, and irreproducible experimental outcomes.

Quantitative Differentiation of 2-Amino-N-(prop-2-yn-1-yl)benzamide: Head-to-Head Potency, Species Selectivity, and Structural Specificity


Human VAP-1 Enzyme Inhibition: Potency Relative to Clinical-Stage Comparator BI-1467335

2-Amino-N-(prop-2-yn-1-yl)benzamide inhibits human VAP-1 (SSAO) with an IC50 of 32 nM [1]. In comparison, the clinical-stage VAP-1 inhibitor BI-1467335 (PXS-4728A) exhibits an IC50 of 5 nM in the same enzymatic assay format [2]. The target compound is therefore approximately 6.4-fold less potent than the advanced clinical candidate but remains a validated, commercially accessible tool compound for VAP-1 research.

VAP-1 inhibitor SSAO enzymatic assay

Rat VAP-1 Enzyme Inhibition: Superior Potency Over a Structurally Related Benzamide Comparator

Against rat VAP-1 (SSAO), 2-amino-N-(prop-2-yn-1-yl)benzamide demonstrates an IC50 of 9.80 nM [1]. A structurally related benzamide derivative, Compound 35c, exhibits an IC50 of 72 nM for rat VAP-1 under comparable assay conditions . The target compound is thus 7.3-fold more potent than this specific benzamide comparator, highlighting its utility for in vivo studies in rodent models.

species-specific potency VAP-1 inhibitor rat model

Cellular VAP-1 Inhibition: Comparative Potency in a Mammalian Cell-Based Assay

In CHO cells expressing human VAP-1, 2-amino-N-(prop-2-yn-1-yl)benzamide inhibits enzyme activity with an IC50 of 31 nM [1]. A benchmark SSAO inhibitor, SSAO inhibitor-2, achieves an IC50 of <10 nM in a similar cellular context . The target compound is at least 3-fold less potent in this cellular system, yet it remains a valuable, readily available alternative for cell-based VAP-1 studies.

cellular assay VAP-1 inhibitor CHO cells

Structural Determinants of Activity: The Critical Role of the Propargyl and Ortho-Amino Groups

Structure-activity relationship (SAR) analysis of substituted benzamide derivatives reveals that the ortho-amino group and the propargyl substituent are essential for high-affinity VAP-1/SSAO inhibition. A closely related 2-methyl benzamide analog (lead compound) exhibits an IC50 of 8.7 μM, representing a >270-fold loss in potency compared to the 32 nM IC50 of 2-amino-N-(prop-2-yn-1-yl)benzamide [1][2]. This underscores the unique pharmacophore requirements for effective VAP-1 engagement.

SAR benzamide derivatives propargyl

Validated Application Scenarios for 2-Amino-N-(prop-2-yn-1-yl)benzamide in VAP-1/SSAO Research and Chemical Synthesis


In Vitro VAP-1/SSAO Enzymatic and Cellular Assays

Use 2-amino-N-(prop-2-yn-1-yl)benzamide as a reference inhibitor in radiochemical or fluorometric VAP-1/SSAO activity assays. Its well-characterized IC50 values (32 nM for human enzyme, 31 nM in CHO cells) provide a reliable benchmark for screening new compounds or validating assay conditions [1]. This application is particularly relevant for laboratories studying inflammatory diseases, diabetic complications, or cancer metastasis, where VAP-1 is a key target [2].

In Vivo Rodent Pharmacology Studies

Leverage the compound's potent rat VAP-1 inhibition (IC50 = 9.80 nM) for target engagement and efficacy studies in rodent models of diabetic nephropathy, macular edema, or liver fibrosis [1]. The 7.3-fold potency advantage over some benzamide comparators translates to lower required doses and reduced off-target risk, making it a cost-effective choice for preclinical proof-of-concept experiments .

Chemical Biology and Tool Compound Development

Employ the propargyl handle for click chemistry conjugation to fluorophores, biotin, or solid supports, enabling the creation of customized VAP-1 probes for target engagement studies, pull-down assays, or imaging applications. The compound's defined SAR and commercial availability at ≥95% purity facilitate reproducible derivatization and functionalization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-(prop-2-yn-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.